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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chloro-4-
nitrophenol, a key chemical intermediate. This document outlines the expected results from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

offering a comprehensive resource for the characterization of this compound. Detailed

experimental protocols and a logical framework for spectral interpretation are also presented to

aid in laboratory workflows.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

2-Amino-6-chloro-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted and Analog-Based)

Solvent: DMSO-d₆, Reference: TMS (0 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.20 d ~2.5 H-3

~7.80 d ~2.5 H-5

~7.00 s (broad) - -NH₂

~10.50 s (broad) - -OH

Note: Data is based on predictions and analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Carbon Assignment

~150.2 C-1 (C-OH)

~138.8 C-2 (C-NH₂)

~126.5 C-4 (C-NO₂)

~125.1 C-6 (C-Cl)

~120.4 C-3

~115.9 C-5

Note: Data is based on computational predictions.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data (Attenuated Total Reflectance - ATR)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Strong, Broad O-H and N-H stretching

~3100 Medium Aromatic C-H stretching

~1620 Strong N-H scissoring

~1580 Strong Aromatic C=C stretching

~1520 Strong Asymmetric NO₂ stretching

~1340 Strong Symmetric NO₂ stretching

~1250 Medium C-O phenolic stretching

~850 Medium C-Cl stretching

~750 Medium
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

188/190 High
[M]⁺ (Molecular Ion, showing

isotopic pattern for Cl)

171/173 Medium [M-OH]⁺

158/160 Medium [M-NO]⁺

142/144 High [M-NO₂]⁺

114 Medium [M-NO₂-CO]⁺

107 Medium [M-NO₂-Cl]⁺

Experimental Protocols
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The following are generalized protocols for the spectral analysis of 2-Amino-6-chloro-4-
nitrophenol. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-chloro-4-nitrophenol in approximately

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Ensure the sample is fully dissolved.

Filter the solution if any particulate matter is present.

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Processing: Process the raw data using appropriate software. Apply Fourier transformation,

phase correction, and baseline correction. Reference the spectra to the residual solvent

peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
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FT-IR Spectroscopy
Sample Preparation: No specific sample preparation is required for ATR-FTIR. Use a small

amount of the solid 2-Amino-6-chloro-4-nitrophenol powder.

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place the powdered sample onto the ATR crystal, ensuring complete

coverage.[2][3] Apply consistent pressure using the instrument's pressure clamp to ensure

good contact between the sample and the crystal.[3]

Data Acquisition:

Spectral Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-Amino-6-chloro-4-nitrophenol
(approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

Direct Infusion: Introduce the sample into the ion source via a direct insertion probe or by

infusion.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.

Mass Range: m/z 50-300.

Source Temperature: 200-250°C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Visualized Workflows and Logical Relationships
The following diagrams illustrate the general workflow for spectral analysis and the logical

process for interpreting the spectral data of 2-Amino-6-chloro-4-nitrophenol.
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Click to download full resolution via product page

Caption: General workflow for the spectral analysis and structure elucidation of a chemical

compound.
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Caption: Logical flow for the interpretation of combined spectral data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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